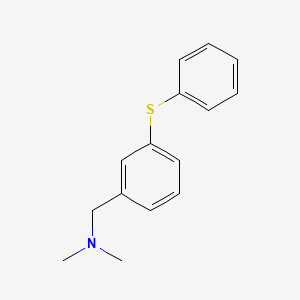
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- is an organic compound with the molecular formula C15H17NS. It is a derivative of benzenemethanamine, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a phenylthio group is attached to the third carbon of the benzenemethanamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- typically involves the reaction of benzenemethanamine with dimethyl sulfate and thiophenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzenemethanamine reacts with dimethyl sulfate in the presence of a base such as sodium hydroxide to form N,N-dimethylbenzenemethanamine.
Step 2: The resulting N,N-dimethylbenzenemethanamine is then reacted with thiophenol in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the phenylthio group at the third carbon position.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, leading to the inhibition of enzyme activity. Additionally, the compound can undergo metabolic transformations, resulting in the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: Lacks the phenylthio group, resulting in different chemical and biological properties.
Benzenemethanamine, N,N-diethyl-3-(phenylthio)-: Similar structure but with ethyl groups instead of methyl groups, leading to variations in reactivity and applications.
Benzenemethanamine, N,N-dimethyl-4-(phenylthio)-: The phenylthio group is attached at the fourth carbon, affecting its chemical behavior.
Uniqueness
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)- is unique due to the presence of the phenylthio group at the third carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
141357-93-9 |
|---|---|
Molecular Formula |
C15H17NS |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-(3-phenylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C15H17NS/c1-16(2)12-13-7-6-10-15(11-13)17-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChI Key |
FGXDDHRSIBTVDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















